molecular formula C9H13NO B13174621 5-(Pyrrolidin-3-yl)pent-1-yn-3-one

5-(Pyrrolidin-3-yl)pent-1-yn-3-one

Katalognummer: B13174621
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: KBTWGOLXOVRKGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyrrolidin-3-yl)pent-1-yn-3-one is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a pentynone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyrrolidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pentynone chain can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pyrrolidin-3-yl)pent-1-yn-3-one is unique due to the presence of both the pyrrolidine ring and the pentynone chain, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

5-pyrrolidin-3-ylpent-1-yn-3-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2

InChI-Schlüssel

KBTWGOLXOVRKGU-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)CCC1CCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.